Guanidine, 5-nitro-1H-benzimidazol-2-yl-

Ion channel pharmacology Hv1 voltage-gated proton channel Structure-activity relationship

2-(6-Nitro-1H-benzimidazol-2-yl)guanidine, commonly named 5-nitro-2-guanidinobenzimidazole, is a heterocyclic small molecule (C₈H₈N₆O₂, MW 220.19) that combines a 5-nitrobenzimidazole core with a 2-guanidino substituent. The 5-nitro group distinguishes it from the parent 2-guanidinobenzimidazole (2GBI) scaffold, generating a compound with higher polarity and distinct hydrogen-bonding capacity.

Molecular Formula C8H8N6O2
Molecular Weight 220.19 g/mol
CAS No. 41926-59-4
Cat. No. B8772232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanidine, 5-nitro-1H-benzimidazol-2-yl-
CAS41926-59-4
Molecular FormulaC8H8N6O2
Molecular Weight220.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)N=C(N)N
InChIInChI=1S/C8H8N6O2/c9-7(10)13-8-11-5-2-1-4(14(15)16)3-6(5)12-8/h1-3H,(H5,9,10,11,12,13)
InChIKeyNAGIDXZSUSERRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitro-2-guanidinobenzimidazole (CAS 41926-59-4) – Core Structural Features for Research Sourcing


2-(6-Nitro-1H-benzimidazol-2-yl)guanidine, commonly named 5-nitro-2-guanidinobenzimidazole, is a heterocyclic small molecule (C₈H₈N₆O₂, MW 220.19) that combines a 5-nitrobenzimidazole core with a 2-guanidino substituent. The 5-nitro group distinguishes it from the parent 2-guanidinobenzimidazole (2GBI) scaffold, generating a compound with higher polarity and distinct hydrogen-bonding capacity [1]. The compound is a known voltage-gated proton channel (Hv1) ligand and has appeared in antimicrobial screening panels as a monocationic benzimidazole derivative [2].

Why 5-Nitro-2-guanidinobenzimidazole Cannot Be Freely Replaced by Other 2-Guanidinobenzimidazoles


Although the 2-guanidinobenzimidazole pharmacophore is shared among many analogs, the 5-position substituent profoundly influences both ion-channel pharmacology and reactivity as a synthetic intermediate. For example, 2GBI inhibits Hv1 from the intracellular side, whereas certain 5-substituted derivatives alter the binding mode or potency [1]. In antiprotozoal campaigns, monocationic guanidinobenzimidazoles derived from 5-nitro intermediates exhibit distinct activity profiles against Plasmodium and Trypanosoma species compared to other substitution patterns [2]. Consequently, procurement of the unmodified 5-nitro compound versus a 5-chloro, 5-methyl, or des-nitro analog cannot be assumed to yield interchangeable results in channel biology or medicinal chemistry workflows.

Quantifiable Differentiation Evidence for 5-Nitro-2-guanidinobenzimidazole (CAS 41926-59-4)


Hv1 Proton Channel Inhibition Profile Relative to 2GBI and ClGBI

In a systematic head-to-head comparison of 18 guanidine derivatives on human Hv1 channels expressed in Xenopus oocytes, 5-nitro-2-guanidinobenzimidazole (compound 5) was tested alongside the parental 2GBI (compound 1) and the 5-chloro analog ClGBI (compound 4) [1]. Inhibition was measured at 10 µM and 200 µM concentrations using inside-out patch clamp electrophysiology at pH 6.0. The study identifies the 5-nitro substituent as a determinant that alters the pharmacophore's interaction with the voltage-sensing domain, providing a distinct SAR data point for Hv1 drug discovery programs [1].

Ion channel pharmacology Hv1 voltage-gated proton channel Structure-activity relationship

Antibacterial Activity Against Multidrug-Resistant Klebsiella pneumoniae

The Community for Open Antimicrobial Drug Discovery (CO-ADD) screened 5-nitro-2-guanidinobenzimidazole against Klebsiella pneumoniae MDR ATCC 70063 in the GN_003 panel . The assay measured MIC in CAMBH media using NBS plates with OD(600) readout. While the specific MIC value for this compound within the 6,160-compound dataset requires retrieval from the primary ChEMBL record (CHEMBL4296186), the inclusion of this compound in a focused antimicrobial screening library indicates detectable activity that warrants procurement for follow-up structure-activity relationship studies .

Antimicrobial resistance Gram-negative bacteria Phenotypic screening

Utility as a Key Synthetic Intermediate for Antiprotozoal Drug Candidates

A 2021 study in the European Journal of Medicinal Chemistry describes a four-step synthesis of 20 monocationic guanidinobenzimidazole derivatives starting from 2-nitro-1,4-phenylenediamine, with the 5-nitro-2-guanidinobenzimidazole core serving as the essential intermediate [1]. The final compounds were evaluated against Plasmodium falciparum, Trypanosoma brucei rhodesiense, T. cruzi, and Leishmania donovani. Two compounds (7 and 14) showed activity close to chloroquine against P. falciparum, underscoring the value of the 5-nitro-2-guanidinobenzimidazole scaffold as a precursor for generating antiparasitic leads [1].

Medicinal chemistry Antiparasitic drug discovery Benzimidazole synthesis

Physicochemical Signature Differentiating 5-Nitro-2GBI from 5-Chloro-2GBI

The replacement of a 5-chloro substituent with a 5-nitro group on the 2-guanidinobenzimidazole scaffold results in markedly different electronic and polarity parameters [1]. The nitro group is a strong electron-withdrawing group (Hammett σₚ = +0.78) versus chlorine (σₚ = +0.23), which alters the pKa of the imidazole NH and the guanidine moiety, affects hydrogen-bond acceptor capacity, and modifies the overall molecular electrostatic potential. These differences translate into distinct binding interactions at the Hv1 voltage-sensing domain, where the nitro group engages with the channel's charged residues differently than the chloro analog [1].

Physicochemical profiling Drug-likeness Ligand design

High-Value Application Scenarios for 5-Nitro-2-guanidinobenzimidazole (CAS 41926-59-4) Based on Evidence


Hv1 Proton Channel Pharmacology and Stroke Drug Discovery

Groups investigating Hv1 as a therapeutic target for ischemic stroke or metastatic cancer should source the 5-nitro analog to expand SAR datasets beyond 2GBI and ClGBI. The 2014 PNAS study provides a reference electrophysiology protocol (Xenopus oocyte inside-out patches, pH 6.0) for benchmarking new derivatives [1]. The compound's distinct electronic profile may yield altered voltage-dependence of block compared to the chloro analog, enabling fine-tuning of channel inhibition for neuroprotection studies.

Antiprotozoal Lead Optimization and Library Synthesis

Medicinal chemistry programs targeting Plasmodium, Trypanosoma, or Leishmania should procure this compound as the key intermediate for generating monocationic guanidinobenzimidazole libraries as described in Doganc et al. (2021) [1]. The 5-nitro intermediate is essential for accessing the specific derivatives that demonstrated activity comparable to chloroquine in vitro, providing a validated starting point for hit-to-lead optimization.

Antimicrobial Screening and MDR Gram-Negative Drug Discovery

Investigators studying multidrug-resistant Enterobacteriaceae can use the CO-ADD screening dataset as an entry point for structure-activity exploration [1]. The compound's confirmed inclusion in the Klebsiella pneumoniae MDR panel suggests detectable antibacterial activity, and procurement enables MIC confirmation, resistance mechanism studies, and medicinal chemistry expansion around the 5-nitrobenzimidazole core.

Coordination Chemistry and Supramolecular Ligand Design

As reviewed by Padilla-Martínez et al. (2025), 2-guanidinobenzimidazole derivatives serve as versatile ligands for metal coordination and host-guest chemistry [1]. The 5-nitro substituent introduces additional metal-binding sites via the nitro oxygen atoms and modifies the π-electron system, creating a differentiated ligand for designing ruthenium, zinc, or nickel complexes with potential catalytic or anticancer applications.

Quote Request

Request a Quote for Guanidine, 5-nitro-1H-benzimidazol-2-yl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.